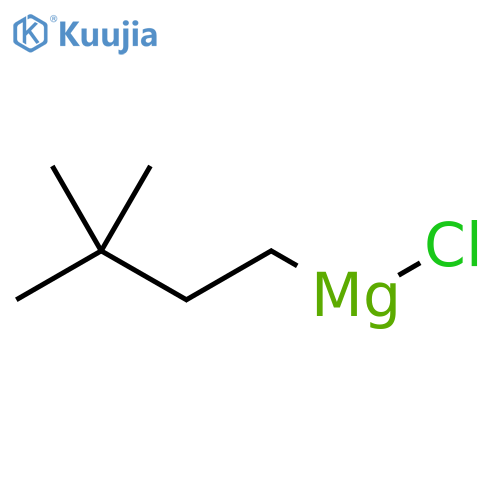Cas no 3651-15-8 (3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF)

3651-15-8 structure
商品名:3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF
CAS番号:3651-15-8
MF:C6H13ClMg
メガワット:144.925421476364
MDL:MFCD06201578
CID:2857647
PubChem ID:12810972
3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF 化学的及び物理的性質
名前と識別子
-
- 3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF
- 3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF
- 3,3-Dimethylbutylmagnesium chloride, 0.50 M in THF
- 3651-15-8
- NOUPSWIVVJVDMH-UHFFFAOYSA-M
- 3,3-dimethylbutylmagnesium chloride
- SCHEMBL582317
- 3,3-Dimethyl-1-butylmagnesium chloride .5M THF
- (3,3-Dimethylbutyl)magnesium chloride
-
- MDL: MFCD06201578
- インチ: 1S/C6H13.ClH.Mg/c1-5-6(2,3)4;;/h1,5H2,2-4H3;1H;/q;;+1/p-1
- InChIKey: NOUPSWIVVJVDMH-UHFFFAOYSA-M
- ほほえんだ: C(C[Mg]Cl)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 144.0556198g/mol
- どういたいしつりょう: 144.0556198g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 38.3
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB167354-50 ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M in THF; . |
3651-15-8 | 50 ml |
€381.20 | 2023-09-15 | ||
| abcr | AB167354-100 ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M in THF; . |
3651-15-8 | 100 ml |
€598.30 | 2024-04-17 | ||
| Fluorochem | 022827-100ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF |
3651-15-8 | 97% | 100ml |
£376.00 | 2022-03-01 | |
| abcr | AB518347-100ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF; . |
3651-15-8 | 100ml |
€724.10 | 2025-02-20 | ||
| abcr | AB518347-50 ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M in 2-MeTHF |
3651-15-8 | 50 ml |
€364.80 | 2023-09-02 | ||
| abcr | AB518347-100 ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF; . |
3651-15-8 | 100 ml |
€724.10 | 2024-04-17 | ||
| Fluorochem | 022827-50ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF |
3651-15-8 | 97% | 50ml |
£237.00 | 2022-03-01 | |
| abcr | AB167354-100ml |
3,3-Dimethyl-1-butylmagnesium chloride, 0.5M in THF; . |
3651-15-8 | 100ml |
€598.30 | 2025-02-18 |
3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
3651-15-8 (3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF) 関連製品
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3651-15-8)3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF

清らかである:99%
はかる:100ml
価格 ($):429.0